molecular formula C12H22N2O4 B7879137 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Cat. No.: B7879137
M. Wt: 258.31 g/mol
InChI Key: RNHYMDLOHYODKD-UHFFFAOYSA-N
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Description

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a diazepane ring, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester typically involves the reaction of 1,4-diazepane with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the diazepane nitrogen attacks the carbon of the bromoacetate, forming the ester linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A simpler analog without the carboxymethyl and tert-butyl ester groups.

    4-Carboxymethyl-[1,4]diazepane: Lacks the tert-butyl ester group.

    1,4-Diazepane-1-carboxylic acid tert-butyl ester: Lacks the carboxymethyl group

Uniqueness

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-13(7-8-14)9-10(15)16/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHYMDLOHYODKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343697-77-7
Record name 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid
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